
N,N-dimethyl-5-(4-morpholinylcarbonyl)-3-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-5-(4-morpholinylcarbonyl)-3-thiophenesulfonamide, commonly known as DMTS, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized for various applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of DMTS is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. DMTS has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. It also inhibits the activity of NF-κB, a protein involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in vitro and in vivo. DMTS has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It has been shown to have a low toxicity profile in animal studies, making it a promising candidate for further drug development.
Avantages Et Limitations Des Expériences En Laboratoire
DMTS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile, making it safe for use in animal studies. However, DMTS has some limitations. It has poor solubility in water, which can limit its use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for DMTS research. One area of interest is the development of new drugs for the treatment of cancer and autoimmune disorders. DMTS has shown promising results in preclinical studies, and further research is needed to determine its effectiveness in clinical trials. Another area of interest is the development of new methods for synthesizing and purifying DMTS. Improvements in these areas could lead to more efficient and cost-effective production of the compound. Additionally, further research is needed to fully understand the mechanism of action of DMTS and its potential applications in other areas of medicine and biochemistry.
Méthodes De Synthèse
DMTS can be synthesized through a multi-step process involving the reaction of 4-morpholinylcarbonyl chloride with 3-thiophenesulfonyl chloride in the presence of a base. The resulting product is then reacted with dimethylamine to yield DMTS. The purity of the compound can be increased through recrystallization and purification techniques.
Applications De Recherche Scientifique
DMTS has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. DMTS has been used in the development of new drugs for the treatment of various diseases, including cancer, HIV, and autoimmune disorders.
Propriétés
IUPAC Name |
N,N-dimethyl-5-(morpholine-4-carbonyl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S2/c1-12(2)19(15,16)9-7-10(18-8-9)11(14)13-3-5-17-6-4-13/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKFPGJXXUKVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-5-(morpholine-4-carbonyl)thiophene-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B5146175.png)
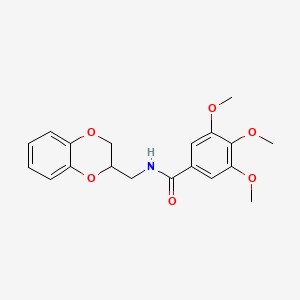
![4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5146193.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146201.png)
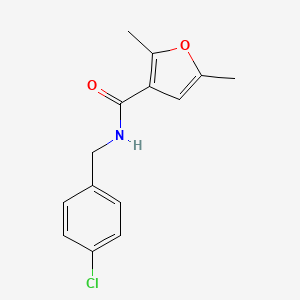
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)
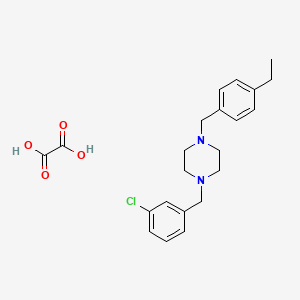
![N'-[(4-butylcyclohexyl)carbonyl]-4-chlorobenzohydrazide](/img/structure/B5146244.png)
![N-(3-bromophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146263.png)

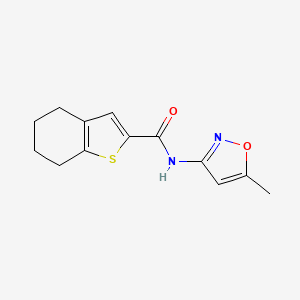
![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)
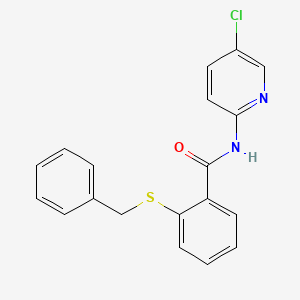
![3-(4-chlorophenyl)-2-cyano-3-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}propanamide](/img/structure/B5146284.png)